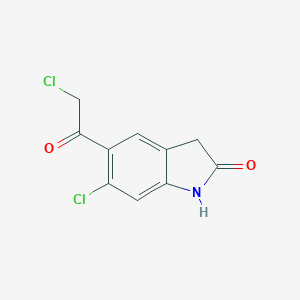

5-Chloroacetyl-6-chlorooxindole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-(2-chloroacetyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3H,2,4H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWWVMDRRHHCTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60395646 | |

| Record name | 5-chloroacetyl-6-chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118307-04-3 | |

| Record name | 5-(2-Chloroacetyl)-6-chlorooxindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118307-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloroacetyl-6-chlorooxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60395646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Chloroacetyl 6 Chlorooxindole

Established Synthetic Routes to 5-Chloroacetyl-6-chlorooxindole

The most prominent and industrially significant method for preparing this compound is the Friedel-Crafts acylation of 6-chlorooxindole (B1630528).

Friedel-Crafts Acylation of 6-Chlorooxindole with Chloroacetyl Chloride

The direct acylation of 6-chlorooxindole with chloroacetyl chloride stands as a principal synthetic strategy. google.comgoogle.com This electrophilic aromatic substitution reaction introduces the chloroacetyl group at the 5-position of the oxindole (B195798) ring. The reaction is typically carried out in the presence of a Lewis acid catalyst. environmentclearance.nic.in One patented process describes reacting 6-chlorooxindole with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) and methylene (B1212753) dichloride (MDC) as a solvent, followed by heating to reflux. environmentclearance.nic.in

Lewis acids, most notably aluminum chloride (AlCl₃), are crucial for the Friedel-Crafts acylation to proceed. quora.comdoubtnut.com AlCl₃ functions by coordinating with the chloroacetyl chloride to form a highly reactive acylium ion. quora.comvedantu.com This acylium ion acts as the electrophile that then attacks the electron-rich aromatic ring of 6-chlorooxindole. doubtnut.com The primary role of the Lewis acid is, therefore, the generation of this key electrophilic species. quora.comdoubtnut.com While AlCl₃ is a strong and common choice, other Lewis acids like iron(III) chloride (FeCl₃) can also be used, although AlCl₃ is generally considered more potent for this transformation. quora.comniscpr.res.in The amount of AlCl₃ required is typically catalytic, as it is regenerated during the final steps of the reaction mechanism. doubtnut.com

The selection of an appropriate solvent is critical for the success of the Friedel-Crafts acylation. The solvent must be inert to the highly reactive species present and capable of dissolving the reactants. Common choices include chlorinated hydrocarbons like dichloroethane (DCE) and methylene dichloride (MDC). environmentclearance.nic.ined.ac.uk Carbon disulfide has also been mentioned as a solvent for this reaction, but it is considered difficult to handle on a commercial scale due to its high volatility and flammability. google.com The solvent's role extends to influencing reaction rate and yield, making its selection a key parameter in process optimization. numberanalytics.com

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing side reactions. Key parameters that are typically optimized include temperature, reaction time, and the molar ratios of reactants and catalyst. numberanalytics.comresearchgate.net For instance, a synthesis procedure involves adding AlCl₃ to the reaction mixture at room temperature, followed by heating to reflux and maintaining that temperature to drive the reaction to completion. environmentclearance.nic.ined.ac.uk After the reaction, the mixture is typically quenched with water. environmentclearance.nic.in Further purification of the crude product can be achieved by recrystallization or reslurrying in a suitable solvent system, such as acetic acid or an acetonitrile/water mixture. environmentclearance.nic.inepo.org

Below is a table summarizing typical reaction parameters for the Friedel-Crafts acylation of 6-chlorooxindole.

| Parameter | Condition | Source(s) |

| Reactants | 6-Chlorooxindole, Chloroacetyl chloride | google.comenvironmentclearance.nic.in |

| Catalyst | Aluminum chloride (AlCl₃) | environmentclearance.nic.in |

| Solvent | Methylene dichloride (MDC) | environmentclearance.nic.in |

| Temperature | Reflux | environmentclearance.nic.in |

| Work-up | Quenching with water | environmentclearance.nic.in |

| Purification | Recrystallization from acetic acid | environmentclearance.nic.in |

Alternative Synthetic Approaches to this compound Precursors

Cyclization Reactions for Oxindole Scaffold Formation

The formation of the 6-chlorooxindole core structure is achieved through cyclization reactions. A common strategy involves the reductive cyclization of a substituted phenylacetic acid derivative. For example, 4-chloro-2-nitrophenylacetic acid can be subjected to reductive cyclization to yield 6-chlorooxindole. google.com Various reducing agents and conditions can be employed for this transformation, including iron in acetic acid or zinc dust in the presence of an acid. google.comgoogle.com

Another pathway to 6-chlorooxindole starts from 2,5-dichloronitrobenzene. google.comguidechem.com This starting material is first reacted with dimethyl malonate. The resulting product is then hydrolyzed and subsequently undergoes reductive cyclization to form the desired 6-chlorooxindole. google.comguidechem.com

A general method for forming the oxindole ring is the cyclization of an N-acyl-2-amino-substituted aromatic compound. chempap.org For instance, a 3-halosubstituted aniline (B41778) can be reacted with chloroacetyl chloride, and the resulting intermediate is then cyclized in the presence of aluminum chloride. google.com However, this method can sometimes lead to the formation of regioisomers, such as 4-chlorooxindole, which would require separation. google.com

The table below outlines a synthetic route to the 6-chlorooxindole precursor.

| Starting Material | Reagents | Intermediate(s) | Product | Source(s) |

| 2,5-Dichloronitrobenzene | 1. Dimethyl malonate, K₂CO₃, DMSO 2. HCl, Acetic Acid 3. Iron, Acetic Acid | 2-(4-chloro-2-nitrophenyl)dimethylmalonate, 4-Chloro-2-nitrophenylacetic acid | 6-Chlorooxindole | google.comenvironmentclearance.nic.inguidechem.com |

| 4-Chloro-2-nitrotoluene | 1. Sodium ethoxide, Diethyl oxalate (B1200264) 2. H₂O₂, Acidification 3. H₂, PtO₂ | 4-chloro-2-nitrophenylacetic acid | 6-Chlorooxindole | google.com |

Utilizing 3-Chloro-4-fluoroaniline (B193440) as a Starting Material in Related Syntheses

3-Chloro-4-fluoroaniline is a versatile starting material for the synthesis of various heterocyclic compounds, including precursors for oxindole systems. Its utility is demonstrated in the preparation of fluorinated and chlorinated indole (B1671886) derivatives, which are structurally related to the target molecule. For instance, 3-chloro-4-fluoroaniline serves as a crucial intermediate in the synthesis of novel antibiotics and agrochemicals. google.com

A notable application involves the synthesis of 6-chloro-5-fluoroindole, an important intermediate for anticancer and weight-reducing medicines. google.com In this process, 3-chloro-4-fluoroaniline undergoes a reaction with boron trichloride (B1173362) in a toluene (B28343) solution. The subsequent addition of chloromethyl cyanide and a Lewis acid, such as anhydrous aluminum trichloride, initiates a reaction cascade. The mixture is refluxed under a nitrogen atmosphere, leading to the formation of an imine, which is then hydrolyzed with hydrochloric acid. The resulting intermediate is reduced with sodium borohydride (B1222165) to yield the final indole product. google.com This synthesis highlights how the substitution pattern of 3-chloro-4-fluoroaniline can be leveraged to construct complex heterocyclic frameworks.

The preparation of 3-chloro-4-fluoroaniline itself can be achieved through the hydrogenation of 3-chloro-4-fluoronitrobenzene (B104753) using a Pt/C catalyst, a method that boasts high conversion rates and product purity. google.com Another route starts from 3,4-dichloronitrobenzene, involving fluorine displacement, hydrogenation reduction, and salt formation. google.com

| Starting Material | Reagents | Key Intermediate | Final Product (Related) | Ref. |

| 3-Chloro-4-fluoroaniline | 1. Boron trichloride, Toluene2. Chloromethyl cyanide, Aluminum trichloride3. HCl4. Sodium borohydride | Imine | 6-Chloro-5-fluoroindole | google.com |

| 3-Chloro-4-fluoronitrobenzene | H₂, 1% Pt/C catalyst | - | 3-Chloro-4-fluoroaniline | google.com |

| 3,4-Dichloronitrobenzene | 1. Fluoride salt2. H₂, Pd-C3. HCl | 3-Chloro-4-fluoronitrobenzene | 3-Chloro-4-fluoroaniline hydrochloride | google.com |

Rearrangement Reactions in Oxindole Synthesis

Rearrangement reactions are a cornerstone of synthetic organic chemistry, providing powerful tools for constructing complex molecular architectures like the oxindole scaffold from simpler precursors. These reactions often involve the migration of an atom or group within a molecule to form a new structural isomer, enabling access to products that may be difficult to obtain through other means.

One example of a rearrangement utilized in oxindole synthesis is the nih.govnih.gov-sigmatropic enolate rearrangement. A method for preparing spirocyclic oxindoles employs this reaction, where a three-step process converts carboxylic acid starting materials into oxindole products. The key rearrangement step proceeds at low temperatures (-78 °C), offering an efficient route to otherwise challenging oxindole structures. capes.gov.br

Skeletal rearrangements of existing oxindole derivatives can also lead to novel heterocyclic scaffolds. An oxidative sequence involving a copper-catalyzed C-H peroxidation followed by a base-mediated fragmentation reaction can cleave the C2-C3 bond of the oxindole ring. nih.govcaltech.eduacs.org This fragmentation is distinct from classical biomimetic oxidations and allows for the incorporation of external nucleophiles, yielding diverse aniline derivatives and other heterocycles. nih.govcaltech.edu

Cascade reactions incorporating rearrangements have also been developed. For instance, a cascade of ortho photocycloaddition and a subsequent acid-catalyzed rearrangement can convert 1-naphthaldehyde (B104281) derivatives into enantioenriched polycyclic benzoisochromenes, demonstrating the power of combining reaction types to build molecular complexity efficiently. rsc.org

| Rearrangement Type | Description | Application in Oxindole Synthesis | Ref. |

| nih.govnih.gov-Sigmatropic Enolate Rearrangement | A type of pericyclic reaction involving a six-membered transition state. | Synthesis of spirocyclic oxindoles from carboxylic acids. capes.gov.br | capes.gov.br |

| Oxidative Skeletal Rearrangement | Copper-catalyzed C-H peroxidation followed by base-mediated fragmentation. | Conversion of oxindoles to structurally different heterocyclic scaffolds and aniline derivatives. nih.govcaltech.eduacs.org | nih.govcaltech.eduacs.org |

| Acid-Catalyzed Rearrangement | Rearrangement following an initial photocycloaddition. | Used in a cascade sequence to form complex polycyclic systems related to heterocyclic synthesis. rsc.org | rsc.org |

Advanced Synthetic Strategies and Process Improvements

One-Pot Synthesis Approaches

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. An improved, one-pot process has been reported for the synthesis of 6-chloro-5-(2-chloroethyl) oxindole, a direct derivative of this compound. researchgate.net This method circumvents the need to isolate the potentially hazardous this compound ketone precursor. The strategy involves the use of sodium borohydride in the presence of a triethylsilyl hydride for the reduction step, streamlining the process from the acylated intermediate to the final ethyl-substituted product. researchgate.net

The principles of one-pot synthesis are widely applicable in heterocyclic chemistry. For example, an indium trichloride (InCl₃)-catalyzed two-component reaction between 1-(2-aminophenyl)indoles and 2-propargyloxybenzaldehydes allows for the direct synthesis of complex fused quinoxaline (B1680401) systems. nih.gov This process demonstrates high atom- and step-economy by generating three new carbon-nitrogen and carbon-carbon bonds in a single operation, forming new six- and seven-membered rings efficiently. nih.gov Such strategies highlight the potential for developing more streamlined and cost-effective routes to this compound and its derivatives.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound via the Friedel-Crafts acylation of 6-chlorooxindole presents a significant challenge in terms of regioselectivity. The oxindole ring has multiple positions available for electrophilic substitution, and controlling the reaction to favor acylation at the C-5 position is crucial for obtaining the desired product.

The regiochemical outcome is dictated by the electronic effects of the substituents on the 6-chlorooxindole ring. The lactam (amide) functionality is an activating group and an ortho, para-director, while the chlorine atom at C-6 is a deactivating group but also an ortho, para-director. The acylation occurs specifically at the C-5 position, which is para to the electron-donating nitrogen of the lactam and ortho to the chlorine atom. This selectivity arises from the powerful directing effect of the lactam nitrogen, which strongly activates the para position for electrophilic attack.

However, the formation of regioisomers is a known complication. For instance, in related syntheses starting from 3-halosubstituted anilines to produce 6-halosubstituted oxindoles, the formation of the 4-chloro-oxindole regioisomer can occur, necessitating separation from the desired product. google.com Achieving high chemo- and regioselectivity is therefore a key objective in process optimization, often controlled by the choice of catalyst, solvent, and reaction temperature to minimize the formation of unwanted byproducts.

Catalytic Methods in this compound Synthesis

The Friedel-Crafts acylation reaction required to introduce the chloroacetyl group onto the 6-chlorooxindole ring is critically dependent on catalysis. This electrophilic aromatic substitution reaction requires the activation of the acylating agent, chloroacetyl chloride, to generate a sufficiently reactive electrophile to overcome the aromaticity of the oxindole ring system.

Lewis acid catalysis is the standard and most effective method for this transformation. wikipedia.org Lewis acids function by accepting a pair of electrons from a halogen on the chloroacetyl chloride. This coordination polarizes the carbon-halogen bond, increasing the electrophilic character of the carbonyl carbon and facilitating the formation of an acylium ion or a reactive acylium-Lewis acid complex. wikipedia.org

The most commonly employed Lewis acid for the synthesis of this compound is aluminum chloride (AlCl₃). google.comresearchgate.net In a typical procedure, 6-chlorooxindole is reacted with chloroacetyl chloride in the presence of AlCl₃. google.comresearchgate.net The catalyst activates the chloroacetyl chloride, which then attacks the electron-rich C-5 position of the 6-chlorooxindole ring.

Other Lewis acids have also been explored in related indole syntheses. Catalysts such as titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), and boron trifluoride etherate (BF₃·Et₂O) are known to effectively catalyze intramolecular reactions to form indole rings, often under mild conditions and with low catalyst loadings. nih.govorganic-chemistry.org For example, AlCl₃·6H₂O has been used as an effective catalyst for the Friedel-Crafts alkylation of indoles. mdpi.com The choice of Lewis acid can influence reaction rate, yield, and selectivity, making catalyst screening an important part of synthetic route development.

| Catalyst Type | Example Catalyst | Role in Synthesis | Ref. |

| Lewis Acid | Aluminum chloride (AlCl₃) | Activates chloroacetyl chloride for Friedel-Crafts acylation of 6-chlorooxindole. | google.comresearchgate.net |

| Lewis Acid | Titanium tetrachloride (TiCl₄) | Catalyzes indole ring formation in related syntheses. | organic-chemistry.org |

| Lewis Acid | Tin tetrachloride (SnCl₄) | Catalyzes indole ring formation in related syntheses. | organic-chemistry.org |

| Lewis Acid | Boron trifluoride etherate (BF₃·Et₂O) | Catalyzes indole ring formation in related syntheses. | organic-chemistry.org |

| Lewis Acid | Indium trichloride (InCl₃) | Catalyzes one-pot synthesis of complex fused heterocycles. | nih.gov |

Reaction Mechanisms and Kinetics

Mechanistic Studies of Friedel-Crafts Acylation in Oxindole Systems

The primary method for synthesizing this compound involves the Friedel-Crafts acylation of 6-chlorooxindole with chloroacetyl chloride. google.com This is a classic electrophilic aromatic substitution reaction. sigmaaldrich.commasterorganicchemistry.com The mechanism proceeds through several key steps:

Generation of the Acylium Ion: A strong Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates to the chlorine atom of the chloroacetyl chloride. sigmaaldrich.comwikipedia.org This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is a potent electrophile. sigmaaldrich.commasterorganicchemistry.com

Electrophilic Attack: The electron-rich aromatic ring of the 6-chlorooxindole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. masterorganicchemistry.comkhanacademy.org This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org The substitution occurs at the C-5 position, which is activated by the electron-donating nature of the nitrogen atom in the oxindole ring and directed ortho/para to it.

Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom that was attacked by the electrophile. wikipedia.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

However, unlike in Friedel-Crafts alkylation, the ketone product is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst. wikipedia.org Therefore, a stoichiometric amount of the catalyst is typically required, and an aqueous workup is necessary to break this complex and isolate the final this compound product. wikipedia.org

Kinetic Analysis of this compound Formation

Concentration of Reactants: The rate of reaction is dependent on the concentrations of the 6-chlorooxindole, the chloroacetyl chloride, and the Lewis acid catalyst.

Catalyst Activity: The strength of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) plays a crucial role. A stronger Lewis acid will generate the acylium ion more efficiently, leading to a faster reaction rate.

Temperature: Like most chemical reactions, increasing the temperature generally increases the reaction rate. However, this must be balanced against the potential for increased side reactions or product decomposition.

The reaction is typically not catalytic in practice because the product ketone complexes with the Lewis acid, effectively removing it from the catalytic cycle. wikipedia.orgorganic-chemistry.org This complexation means the reaction kinetics will likely follow a model that accounts for the sequestration of the catalyst as the reaction progresses.

Table 3: Hypothetical Influence of Parameters on the Rate of this compound Formation

| Parameter | Change | Expected Effect on Reaction Rate | Rationale |

| Temperature | Increase | Increase | Provides more kinetic energy for molecules to overcome the activation energy barrier. |

| Catalyst Concentration | Increase | Increase | Higher catalyst concentration leads to a faster generation of the reactive acylium ion electrophile. |

| Substrate Concentration | Increase | Increase | Higher concentration of 6-chlorooxindole increases the frequency of collisions with the acylium ion. |

| Solvent Polarity | Varies | Can either increase or decrease | Depends on the ability of the solvent to stabilize the charged intermediates (acylium ion, arenium ion) versus complexing with the catalyst. |

Chemical Transformations and Derivatization of 5 Chloroacetyl 6 Chlorooxindole

Reduction Reactions of the Acetyl Moiety

The chloroacetyl group at the 5-position of the oxindole (B195798) ring is a key functional handle that can be readily transformed. Reduction of the carbonyl moiety is a particularly important transformation, leading to the formation of the corresponding ethyl group, which serves as a critical intermediate in the synthesis of various compounds.

Formation of 5-(2-Chloroethyl)-6-chlorooxindole

The reduction of the carbonyl group in 5-Chloroacetyl-6-chlorooxindole to a methylene (B1212753) group yields 5-(2-chloroethyl)-6-chlorooxindole. This transformation is a pivotal step in the synthesis of several pharmaceutically relevant molecules.

A widely employed and effective method for the reduction of the acetyl moiety in this compound is the use of a combination of triethylsilane (TES) and trifluoroacetic acid (TFA). acs.org This reagent system is known for its ability to reduce aryl ketones to the corresponding methylene compounds. rsc.orgmasterorganicchemistry.com The reaction is typically carried out by treating this compound with an excess of triethylsilane in trifluoroacetic acid, which can act as both the acid catalyst and the solvent. acs.org

The reaction mechanism involves the protonation of the carbonyl oxygen by the strong acid, trifluoroacetic acid, which activates the carbonyl group towards nucleophilic attack. Triethylsilane then acts as a hydride donor, transferring a hydride ion to the activated carbonyl carbon. researchgate.net Subsequent reaction steps, facilitated by the acidic medium, lead to the formation of a stable carbocation that is then further reduced to the methylene group. researchgate.netresearchgate.net The reaction is generally performed at low temperatures, such as 0 to 5°C, to control the exothermic nature of the reaction and to minimize the formation of side products. acs.org After the initial reaction period, the mixture is often allowed to warm to room temperature to ensure the completion of the reduction. acs.org

Table 1: Reaction Parameters for Triethylsilane/Trifluoroacetic Acid Reduction

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Triethylsilane | acs.org |

| Acid/Solvent | Trifluoroacetic Acid | acs.org |

| Initial Temperature | 0 to 5°C | acs.org |

| Final Temperature | 30 to 35°C | acs.org |

While the triethylsilane/trifluoroacetic acid system is prevalent, other reducing agents can also be employed for the reduction of ketones to alcohols or alkanes. The choice of reagent can influence the selectivity and outcome of the reaction. For instance, borohydride (B1222165) reagents are commonly used for the reduction of ketones. Sodium borohydride (NaBH₄) is a mild reducing agent that typically reduces ketones to the corresponding secondary alcohols. chemicalbook.com More complex borohydrides, such as sodium cyanoborohydride or borane (B79455) complexes, can also be utilized, sometimes offering different selectivity profiles. irapa.org

Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂), is another standard method for the reduction of carbonyl groups. However, in the case of this compound, the presence of chloro substituents on both the side chain and the aromatic ring may lead to undesired hydrodehalogenation side reactions under certain catalytic hydrogenation conditions.

An alternative approach to the complete reduction of the carbonyl group involves a selective deoxygenation strategy. A notable example is the use of tetramethyldisiloxane (TMDS) in the presence of a Lewis acid, such as aluminum chloride (AlCl₃). This method has been reported as an improved, one-pot process for the synthesis of 5-(2-chloroethyl)-6-chlorooxindole.

In this process, the reaction between 6-chlorooxindole (B1630528) and chloroacetyl chloride in the presence of aluminum chloride forms the this compound intermediate. Subsequent addition of TMDS to the reaction mixture facilitates the deoxygenation of the carbonyl group to yield the desired product. This approach avoids the isolation of the potentially hazardous chloroacetyl intermediate.

During the reduction of this compound, the formation of impurities can occur. One of the primary impurities observed, particularly in reductions that are not driven to completion, is the corresponding alcohol, 5-(2-chloro-1-hydroxyethyl)-6-chlorooxindole. This impurity arises from the partial reduction of the ketone.

The formation of this and other impurities can be mitigated by carefully controlling the reaction conditions. Ensuring a sufficient excess of the reducing agent and allowing for adequate reaction time and temperature can help to drive the reaction to completion, thereby minimizing the presence of the partially reduced alcohol impurity. acs.org The purification of the final product, for instance through recrystallization, is also a critical step in removing any remaining impurities.

Functional Group Interconversions on the Oxindole Core

Beyond the reactions of the acetyl side chain, the oxindole core of this compound possesses several sites that are amenable to functional group interconversion. These include the nitrogen atom of the lactam, the C3 methylene group, and the aromatic ring.

The nitrogen atom of the oxindole can undergo N-alkylation reactions. akademisains.gov.mynih.gov This is typically achieved by treating the oxindole with a base to deprotonate the nitrogen, followed by reaction with an alkyl halide. This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly alter the biological and physicochemical properties of the molecule.

The C3 position of the oxindole ring is another site of reactivity. The methylene group at this position is flanked by a carbonyl group and an aromatic ring, making the protons at this position acidic and susceptible to deprotonation by a suitable base. The resulting enolate can then react with various electrophiles, allowing for C3-alkylation and the construction of a quaternary carbon center. rsc.orgresearchgate.netrsc.org

Table 2: Potential Functional Group Interconversions on the Oxindole Core

| Reaction Type | Position | Reagents/Conditions | Potential Product | Source |

|---|---|---|---|---|

| N-Alkylation | N1 | Base (e.g., K₂CO₃), Alkyl Halide | N-Alkyl-5-chloroacetyl-6-chlorooxindole | akademisains.gov.mynih.gov |

| C3-Alkylation | C3 | Base, Electrophile (e.g., Alkyl Halide) | 3-Alkyl-5-chloroacetyl-6-chlorooxindole | rsc.orgresearchgate.netrsc.org |

Reactions at the Indole (B1671886) Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom within the oxindole ring is a common site for functionalization in this class of compounds, allowing for the introduction of a wide variety of substituents that can modulate the molecule's properties.

N-Alkylation: While specific literature detailing the N-alkylation of this compound is not extensively available, general methodologies for the N-alkylation of oxindoles are well-established. These reactions typically proceed via the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on an alkyl halide. For the broader class of 2-oxindoles, chemoselective N-alkylation using secondary alcohols has been achieved in the presence of a Lewis acid catalyst in an aprotic solvent. nih.govacs.org This suggests a potential pathway for the synthesis of N-alkylated derivatives of this compound.

N-Acylation: Similar to N-alkylation, specific examples of N-acylation for this compound are not prominently reported. However, the acylation of the indole nitrogen is a known transformation for the parent oxindole scaffold. For instance, the acylation of various indole derivatives has been accomplished using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of a base such as sodium hydride. nih.gov This precedent suggests that N-acylation of this compound could likely be achieved under similar conditions.

A hypothetical reaction scheme for the N-alkylation and N-acylation of this compound is presented below, based on general principles of oxindole chemistry.

Table 1: Potential Reagents for N-Substitution of this compound

| Transformation | Reagent Class | Specific Example | Potential Product |

|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl Iodide | 1-Methyl-5-chloroacetyl-6-chlorooxindole |

| N-Acylation | Acyl Halide | Acetyl Chloride | 1-Acetyl-5-chloroacetyl-6-chlorooxindole |

This table is illustrative and based on general chemical principles, as specific literature for these reactions on this compound is limited.

Halogen Exchange Reactions

The two chlorine atoms on the benzene (B151609) ring of this compound are potential sites for halogen exchange reactions, which could introduce other halogens like fluorine, bromine, or iodine. Such transformations can be valuable for tuning the electronic properties of the molecule or for enabling subsequent cross-coupling reactions. However, published research specifically documenting halogen exchange reactions on this compound is scarce.

In related systems, the conversion of chloroarenes to fluoroarenes (Halex reaction) is a known industrial process, often requiring high temperatures and polar aprotic solvents. The synthesis of 5-fluoro-6-chlorooxindole from 3-chloro-4-fluoroaniline (B193440) has been documented, highlighting the interest in fluorinated oxindole derivatives. google.com This, however, represents the construction of a fluorinated analogue rather than a direct halogen exchange on the pre-formed this compound.

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. d-nb.infoacs.org The oxindole scaffold is a frequent participant in MCRs, often leading to the formation of spirocyclic structures. nih.govnih.govacs.org These reactions capitalize on the reactivity of the C3 position and the lactam carbonyl of the oxindole ring.

Despite the suitability of the oxindole core for MCRs, there is a lack of specific examples in the literature where this compound itself is used as a building block in such transformations. The presence of the reactive chloroacetyl group could potentially interfere with or participate in MCRs, leading to novel molecular architectures. Further research in this area could unveil new synthetic pathways utilizing this readily available intermediate.

Stereoselective Transformations of this compound Derivatives

The development of stereoselective transformations is crucial for the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry. For the oxindole class of compounds, significant progress has been made in developing stereoselective reactions.

One area of interest is the asymmetric reduction of ketones. wikipedia.orgsigmaaldrich.com The ketone within the chloroacetyl group of this compound is a prochiral center. A stereoselective reduction of this ketone would yield a chiral alcohol, introducing a stereocenter into the molecule. While the non-asymmetric reduction of this ketone to an ethyl group is a known step in the synthesis of Ziprasidone (B1663615), researchgate.netgoogle.com reports on the enantioselective version of this reduction for this specific substrate are not widely available. General methods for the asymmetric reduction of ketones, often employing chiral catalysts, could potentially be adapted for this purpose. sigmaaldrich.com

Furthermore, stereoselective alkylations at the C3 position of the oxindole ring are well-documented for N-protected oxindoles, enabling the creation of quaternary stereocenters. nih.gov Catalytic asymmetric synthesis of 3-hydroxyoxindoles has also been an area of active research. nih.govnih.gov While these methods have not been specifically applied to derivatives of this compound, they represent a promising avenue for the future development of chiral compounds derived from this intermediate.

Applications and Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in Antipsychotic Drug Synthesis (e.g., Ziprasidone)

5-Chloroacetyl-6-chlorooxindole is a well-established key intermediate in the manufacturing of the atypical antipsychotic drug, Ziprasidone (B1663615). researchgate.net Atypical antipsychotics are a class of medications used to treat schizophrenia and other psychotic disorders. ajrconline.orgyoutube.comnih.govnih.gov

Synthetic Route to Ziprasidone via 5-(2-Chloroethyl)-6-chlorooxindole

A common method for this reduction involves treating this compound with a reducing agent like triethylsilane in the presence of a strong acid such as trifluoroacetic acid. newdrugapprovals.orggoogle.comgoogle.com This process selectively reduces the ketone group of the chloroacetyl moiety to a chloroethyl group, yielding the essential intermediate, 5-(2-chloroethyl)-6-chlorooxindole. newdrugapprovals.orggoogle.comgoogle.com Alternative methods have also been explored, including the use of sodium borohydride (B1222165) in the presence of triethylsilyl hydride, which offers a one-pot synthesis approach. researchgate.net

The general synthetic scheme can be summarized as follows:

| Starting Material | Reagents | Intermediate | Final Product (after further steps) |

|---|---|---|---|

| 6-chlorooxindole (B1630528) | Chloroacetyl chloride | This compound | Ziprasidone |

| This compound | Triethylsilane, Trifluoroacetic acid | 5-(2-Chloroethyl)-6-chlorooxindole |

Condensation Reactions with Piperazine (B1678402) Derivatives

Following the formation of 5-(2-chloroethyl)-6-chlorooxindole, the subsequent key step in the synthesis of Ziprasidone is a condensation reaction with a specific piperazine derivative, namely 3-(1-piperazinyl)-1,2-benzisothiazole. newdrugapprovals.orggoogle.com This reaction forms the core structure of the final drug molecule.

The condensation is typically carried out in the presence of a base, such as sodium carbonate, and a suitable solvent like dimethylformamide (DMF) or isobutyl methyl ketone. newdrugapprovals.org The reaction involves the nucleophilic substitution of the chlorine atom in the chloroethyl side chain of the oxindole (B195798) intermediate by the secondary amine of the piperazine ring. newdrugapprovals.orggoogle.com This crucial bond formation connects the two primary fragments of the Ziprasidone molecule.

Impact of this compound Purity on Downstream Products

The purity of the starting material, this compound, and its precursor, 6-chlorooxindole, has a significant impact on the quality and purity of the final drug product, Ziprasidone. epo.org Impurities in the initial stages of the synthesis can lead to the formation of undesired side products, which can be difficult and costly to remove during downstream processing.

For instance, the presence of an oxindole impurity in the 6-chlorooxindole starting material can lead to the formation of a des-chloro ziprasidone impurity in the final product. epo.org To mitigate this, purification methods such as recrystallization or reslurrying of the intermediates, including 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one, are employed to ensure the final composition of des-chloro ziprasidone is not greater than a specified limit, such as 1000 ppm. epo.org

Intermediate in the Synthesis of Other Biologically Active Oxindole Derivatives

The versatility of the oxindole scaffold, for which this compound is a key precursor, extends beyond antipsychotic agents to the synthesis of other compounds with potential therapeutic applications.

Analgesic and Anti-inflammatory Agents

The related compound, 5-fluoro-6-chlorooxindole, is a crucial intermediate in the synthesis of certain analgesic and anti-inflammatory agents. google.com While not a direct application of this compound, this highlights the broader utility of the substituted oxindole core structure in medicinal chemistry. The synthesis of these agents involves the cyclization of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline in the presence of a Lewis acid like aluminum chloride to produce the 5-fluoro-6-chlorooxindole intermediate. google.com

Antitumor and Anticancer Agents

The indole (B1671886) and oxindole core structures are prevalent in a variety of compounds investigated for their antitumor and anticancer properties. mdpi.comnih.govnih.govnih.gov While direct synthesis from this compound for a specific marketed anticancer drug is not prominently documented in the provided search results, the structural motif is of significant interest in the development of new therapeutic agents. For example, various derivatives of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one have been designed and synthesized as potent inhibitors of pathways involved in cancer cell growth, such as EGFR and BRAF. mdpi.com Additionally, the related 6-chloro-5-fluoro-indole is an important intermediate for anticancer and weight-reducing medicines. google.com

Antimicrobial Compounds

The oxindole scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with diverse biological activities, including antimicrobial effects. While direct studies on the antimicrobial properties of this compound itself are not extensively documented in publicly available research, its structural features make it an attractive starting point for the design and synthesis of novel antimicrobial agents.

The presence of the chloroacetyl group offers a reactive site for nucleophilic substitution, allowing for the introduction of various pharmacophores known to contribute to antimicrobial activity. For instance, the scaffold could be elaborated by reacting it with amines, thiols, or other nucleophiles to generate a library of derivatives. These modifications can be strategically designed to mimic the structures of known antimicrobial agents or to explore new chemical space.

The general approach to developing new antimicrobial agents often involves the modification of a core scaffold to optimize its interaction with microbial targets while minimizing toxicity to the host. The this compound scaffold provides a robust framework for such modifications. Research into other heterocyclic scaffolds has demonstrated that the introduction of specific side chains and functional groups can lead to potent antibacterial and antifungal compounds.

Table 1: Potential Antimicrobial Derivatives of this compound

| Derivative Class | Potential Modification at the Chloroacetyl Group | Potential Antimicrobial Target |

| Amino-oxindoles | Reaction with primary or secondary amines | Bacterial cell wall synthesis, DNA gyrase |

| Thio-oxindoles | Reaction with thiols | Fungal cell membrane components |

| Heterocyclic-oxindoles | Condensation with heterocyclic amines | Multiple microbial enzymes |

This table represents a conceptual framework for the design of potential antimicrobial compounds based on the this compound scaffold, drawing parallels from established antimicrobial drug discovery principles.

Serotonergic and Dopaminergic Modulators

The most prominent application of this compound is as a key intermediate in the synthesis of Ziprasidone. dovepress.compharmacompass.comnih.gov Ziprasidone is an atypical antipsychotic agent that exhibits high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, making it effective in the treatment of schizophrenia and bipolar disorder. nih.gov

The synthesis of Ziprasidone clearly illustrates the utility of the this compound scaffold. In a typical synthetic route, the chloroacetyl group of this compound is reduced to a chloroethyl group. This is followed by a nucleophilic substitution reaction with a piperazine derivative, which ultimately forms the core structure of Ziprasidone. dovepress.compharmacompass.comnih.gov

The indole nucleus, a core component of the this compound structure, is a well-established pharmacophore in the design of ligands for serotonin and dopamine receptors. Many potent and selective modulators of these neurotransmitter systems contain an indole or a related heterocyclic system. The specific substitution pattern on the oxindole ring of this compound, particularly the presence of the chloro group at the 6-position, plays a crucial role in modulating the electronic properties of the molecule and influencing its binding affinity to the target receptors.

Table 2: Key Intermediates in the Synthesis of Ziprasidone from this compound

| Intermediate | Chemical Name | Role in Synthesis |

| This compound | 5-(2-Chloroacetyl)-6-chloro-1,3-dihydro-2H-indol-2-one | Starting material |

| Reduced Intermediate | 6-chloro-5-(2-chloroethyl)oxindole | Product of the reduction of the chloroacetyl group |

| Ziprasidone Precursor | 1-(1,2-benzisothiazol-3-yl)piperazine | Nucleophile that displaces the chloroethyl group |

| Final Product | Ziprasidone | Atypical antipsychotic |

Design and Synthesis of Novel Compounds Utilizing the this compound Scaffold

The this compound scaffold represents a valuable starting point for the design and synthesis of novel compounds with a wide range of potential therapeutic applications. The concept of "privileged scaffolds" in medicinal chemistry highlights the importance of core structures that can interact with multiple biological targets. The oxindole ring system is one such scaffold.

The design of new compounds based on this scaffold can be approached through several strategies:

Scaffold Decoration: This involves the introduction of a variety of substituents at the reactive chloroacetyl group and the nitrogen atom of the oxindole ring. This allows for the exploration of a large chemical space and the optimization of interactions with a specific biological target.

Scaffold Hopping: This strategy involves replacing parts of the scaffold with other chemical moieties that have similar spatial and electronic properties. This can lead to the discovery of novel chemotypes with improved pharmacological profiles.

Fragment-Based Drug Design: The this compound scaffold can be considered as a starting fragment that can be grown or linked with other fragments to generate potent and selective ligands for a target of interest.

The synthesis of novel derivatives would typically involve leveraging the reactivity of the chloroacetyl group for nucleophilic substitution reactions. Furthermore, the nitrogen of the oxindole ring can be functionalized to introduce additional diversity. The chlorine atom on the benzene (B151609) ring also offers a potential site for modification through various cross-coupling reactions, further expanding the accessible chemical space.

Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The molecular structure of 5-Chloroacetyl-6-chlorooxindole (C₁₀H₇Cl₂NO₂) is unequivocally determined through the combined application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with Mass Spectrometry (MS). While comprehensive spectral data is often proprietary, some suppliers indicate its availability. chemspider.comklivon.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental in confirming the identity and structural integrity of this compound. Although specific spectral data for this compound is not widely published, analysis of related structures such as 5-chlorooxindole (B32874) and 6-chlorooxindole (B1630528) allows for the prediction of expected chemical shifts. pharmacompass.comgoogle.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons on the oxindole (B195798) ring, the methylene (B1212753) protons of the oxindole core, and the methylene protons of the chloroacetyl group. The integration and splitting patterns of these signals would provide critical information about the number of protons and their neighboring environments. Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule, including the carbonyl carbons of the oxindole and acetyl groups, and the chlorinated carbons.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in the this compound molecule. The spectrum would be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the amide and ketone groups. The N-H stretching vibration of the oxindole ring would also be a prominent feature. The presence of C-Cl bonds would be indicated by absorptions in the fingerprint region of the spectrum. Analysis of the FT-IR spectrum of the related compound, 6-chloro-5-(2-chloroethyl) oxindole, can provide insights into the expected vibrational frequencies. prepchem.com

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. The molecular formula of the compound is C₁₀H₇Cl₂NO₂, with a molecular weight of approximately 244.07 g/mol . chemspider.compharmacompass.comcalpaclab.com The mass spectrum would exhibit a molecular ion peak corresponding to this mass. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms. Fragmentation analysis would likely show the loss of the chloroacetyl group and other characteristic fragments of the oxindole core.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography)

Chromatographic techniques are indispensable for the purification and purity assessment of this compound, ensuring its suitability for subsequent synthetic steps.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A specific and validated HPLC method has been developed for the separation of this compound from related substances. The purity of commercially available this compound is typically reported to be greater than 95% or 97% as determined by HPLC. calpaclab.comlgcstandards.com

Table 1: HPLC Method for the Analysis of this compound

| Parameter | Value |

|---|---|

| Column | Symmetry shield RP C18 (150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Isocratic mixture of 0.02 M potassium di-hydrogen orthophosphate (pH 6.5) and Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

| Column Temperature | 40°C |

| Injection Volume | 50 µL |

| Test Concentration | ~3.0 mg/mL |

This data is based on a published method for the separation of 5-(2-Chloro acetyl)-6-chloro 2-oxindole from Ziprasidone (B1663615) and its impurities. pharmacompass.com

Column Chromatography: Column chromatography is a standard technique for the purification of this compound on a preparative scale. While specific conditions for this compound are not detailed in readily available literature, general principles of column chromatography are applicable. The crude product, dissolved in a minimal amount of a suitable solvent, is loaded onto a silica (B1680970) gel column. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is used to elute the components. The fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing the pure product. The purification of a related compound, 6-chloro-5-fluorooxindole, involved chromatography on silica gel using an ethyl acetate-hexane solvent system, which suggests a similar approach could be effective for this compound. prepchem.com

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography provides the most definitive three-dimensional structural information of a crystalline compound. While the crystal structure of this compound has not been reported in the public domain, the crystal structure of the related intermediate, 6-chloro-5-(2-chloroethyl)oxindole, has been determined. researchgate.net Such studies on derivatives provide valuable insights into the bond lengths, bond angles, and intermolecular interactions that are likely to be present in the crystal lattice of this compound. A crystallographic study of the target compound would definitively establish its solid-state conformation and packing arrangement.

Thermal Analysis Techniques (e.g., DSC, TGA) for Stability Studies

Thermal analysis techniques are employed to investigate the thermal stability and phase behavior of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): While detailed DSC and TGA data for this compound are not publicly available, these techniques are crucial for characterizing its thermal properties. DSC would be used to determine the melting point and to detect any polymorphic transitions. TGA would provide information on the thermal stability of the compound and its decomposition profile as a function of temperature. Predicted physicochemical properties suggest a melting point in the range of 206-207 °C. echemi.com

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Melting Point | 206-207 °C |

| Boiling Point | 439.1 ± 45.0 °C |

Data obtained from chemical supplier information. echemi.com

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations on 5-Chloroacetyl-6-chlorooxindole Structure and Reactivity

There are no specific published studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, performed on the molecular structure, electronic properties, or reactivity of this compound. Such calculations for other oxindole (B195798) derivatives have been used to understand their tautomeric preferences and electronic structures. nih.gov

Molecular Dynamics Simulations of this compound Interactions

No molecular dynamics (MD) simulation studies investigating the interactions of this compound with biological macromolecules (like proteins or nucleic acids) or in various solvent environments have been found in the scientific literature. MD simulations are a powerful tool for analyzing the stability and binding modes of ligands, and have been applied to other complex oxindole derivatives to assess their potential as inhibitors for specific enzymes. mdpi.com

In Silico Prediction of Reaction Pathways and Product Selectivity

A search for in silico studies aimed at predicting the reaction pathways, transition states, and product selectivity for chemical reactions involving this compound yielded no specific results. While computational methods are used to study reaction mechanisms, rsc.org dedicated research on this particular compound is not documented.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

There is no published literature available on computational Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies for this compound. SAR studies are crucial in medicinal chemistry for optimizing lead compounds, and computational approaches are frequently applied to broader classes of oxindole derivatives to guide the synthesis of new analogues with improved biological activities. researchgate.net

Safety, Handling, and Environmental Considerations in Research

Safety Precautions for Handling 5-Chloroacetyl-6-chlorooxindole

Handling this compound necessitates a comprehensive approach to safety, beginning with the use of appropriate personal protective equipment (PPE) and engineering controls. echemi.com Researchers should always handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of dust or vapors. echemi.comfishersci.com

Key safety measures include:

Eye and Face Protection: Tightly fitting safety goggles or glasses that conform to recognized standards such as EN 166 (EU) or NIOSH (US) are mandatory to protect against splashes or airborne particles. echemi.com

Skin Protection: Impervious gloves should be worn and inspected before use. echemi.com Protective clothing, such as a lab coat, is also required to prevent skin contact. echemi.comfishersci.com Contaminated clothing must be removed immediately and washed before reuse. aksci.com

Respiratory Protection: In situations where exposure limits might be exceeded or if irritation is experienced, a full-face respirator should be used. echemi.com

General Hygiene: Researchers should wash hands thoroughly after handling the compound. echemi.comaksci.com Eating, drinking, or smoking in the laboratory area where the chemical is used is strictly prohibited. aksci.com

In the event of accidental exposure, the following first-aid measures should be taken echemi.com:

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention. echemi.comfishersci.com

Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water. echemi.com If irritation or a rash develops, medical advice should be sought. aksci.com

Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor. echemi.com

Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately. echemi.comfishersci.com

Interactive Table: Personal Protective Equipment (PPE) for Handling this compound

| Protection Type | Required Equipment | Standard/Specification | Reason |

|---|---|---|---|

| Eye/Face | Tightly fitting safety goggles | EN 166 (EU) or NIOSH (US) approved | Protect against splashes and dust. echemi.com |

| Skin | Chemical impermeable gloves, Lab coat | EU Directive 89/686/EEC, EN 374 | Prevent direct contact with the compound. echemi.comfishersci.com |

| Respiratory | Full-face respirator (if needed) | As per exposure assessment | Avoid inhalation of dust or vapors. echemi.com |

Waste Management and Disposal Protocols for Research Laboratories

Proper waste management is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, this compound and its associated waste must be handled according to specific protocols. illinois.edubucknell.edu

The primary principle of chemical waste management in a laboratory setting is segregation. ust.hk Halogenated organic wastes, which include compounds containing chlorine, bromine, fluorine, or iodine, must be collected separately from non-halogenated organic wastes. bucknell.eduust.hk This is because the disposal methods, often high-temperature incineration, differ for these categories, and mixing them can lead to increased disposal costs and improper treatment. epa.govhazardouswasteexperts.com

Key disposal protocols for laboratories working with this compound include:

Waste Segregation: Collect all waste containing this compound in designated, clearly labeled "Halogenated Waste" containers. illinois.edubucknell.edu These containers should be made of a compatible material and have a tightly sealing cap. ust.hk

Labeling: All waste containers must be accurately labeled with their contents to ensure proper disposal. illinois.eduust.hk

Container Management: Waste containers should be kept closed at all times except when actively adding waste. illinois.edu They should not be overfilled, leaving sufficient headspace for expansion. ust.hk

Spill Management: In case of a spill, absorbent pads should be used to contain the material. The contaminated pads and any other cleanup materials must be placed in a sealed, labeled container for disposal as hazardous waste. illinois.edu

Prohibition of Drain Disposal: Under no circumstances should organic compounds like this compound or any halogenated solvents be disposed of down the sink or into the sewer system. illinois.eduhazardouswasteexperts.com

Environmental Impact Assessment of Synthetic Processes

The environmental impact of this compound is intrinsically linked to its chemical nature as a chlorinated aromatic compound. researchgate.net Such compounds are often persistent in the environment due to their resistance to natural degradation processes. researchgate.netncert.nic.in

The synthesis of α-halo ketones, a class of compounds to which this compound belongs, can present environmental challenges. mdpi.com Traditional methods for direct halogenation of ketones may involve the use of hazardous reagents and solvents, and can sometimes result in the formation of dihalogenated by-products, complicating purification and generating more waste. mdpi.comwikipedia.org

Potential Environmental Concerns:

Persistence: Chlorinated aromatic hydrocarbons can be stable and not easily degraded in the environment, potentially leading to long-term contamination of soil and groundwater. researchgate.net Some studies have shown that certain chlorinated benzenes are potential human carcinogens. researchgate.net

Bioaccumulation: Due to their hydrophobic nature, some chlorinated compounds can accumulate in the food chain. researchgate.net

Toxicity of Intermediates: The synthesis process may involve reactive intermediates that are themselves toxic. For example, the synthesis of some α-halo ketones uses diazomethane, a toxic and explosive gas, although newer continuous flow methods have been developed to handle it more safely. acs.org

Efforts in green chemistry aim to mitigate these impacts by developing more sustainable synthetic routes. ui.ac.id This includes using less hazardous solvents, improving reaction efficiency to minimize by-products, and exploring biocatalytic methods for degradation. ui.ac.idnih.gov For instance, research has shown that certain microorganisms can degrade chlorobenzene, suggesting that bioremediation could be a potential strategy for addressing contamination by related compounds. nih.gov

Regulatory Guidelines for Chemical Research Involving this compound

Research involving new chemical entities (NCEs) like this compound is subject to a framework of regulatory guidelines designed to ensure safety and proper scientific conduct. primescholars.com While specific regulations for this individual compound may not exist unless it becomes a widely used substance, its status as a novel compound places it under the general purview of regulations governing chemical research and drug development. calpaclab.comfda.gov

For a novel compound being investigated for potential pharmaceutical applications, the process is highly regulated. auctoresonline.org Before any human trials can begin, extensive preclinical research is required to assess the compound's toxicity and physicochemical properties. primescholars.com This data is compiled and submitted to regulatory bodies, such as the U.S. Food and Drug Administration (FDA), in an Investigational New Drug (IND) application. auctoresonline.org

General Regulatory Principles Applicable to Research:

Hazard Communication: Researchers must have access to safety data sheets (SDS) or equivalent information detailing the hazards of the chemicals they are working with. echemi.comfishersci.com

Waste Disposal Regulations: Laboratories must comply with local, regional, and national regulations for the disposal of hazardous chemical waste. fishersci.comepa.gov This includes proper classification, labeling, and disposal methods for halogenated compounds. illinois.edu

Chemical Inventories: Many jurisdictions require institutions to maintain inventories of chemicals stored and used on-site.

Screening for Reactivity: Many research organizations and pharmaceutical companies have internal guidelines and computational filters to identify potentially reactive or promiscuous compounds early in the discovery process to avoid safety issues and wasted resources. acs.org

The overarching goal of these regulations is to ensure that the pursuit of scientific discovery does not come at the cost of human health or environmental integrity. hazardouswasteexperts.com

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 5-Chloroacetyl-6-chlorooxindole often involves a Friedel-Crafts acylation of 6-chlorooxindole (B1630528) using chloroacetyl chloride and a Lewis acid catalyst like aluminum chloride. While effective, this method presents sustainability challenges, including the use of hazardous reagents and the generation of significant chemical waste. Future research is increasingly focused on developing greener and more efficient synthetic pathways.

Key areas for development include:

Catalytic Innovations: Research into milder and more selective catalysts can reduce waste and improve safety. This includes exploring alternatives to traditional Lewis acids and investigating palladium-catalyzed cyclization of α-chloroacetanilides, which can be highly regioselective and compatible with various functional groups. organic-chemistry.org

Bio-inspired and Biocatalytic Methods: Nature provides elegant examples of oxindole (B195798) synthesis. researchgate.netrsc.org Future work could focus on developing biocatalytic methods, using enzymes or whole-cell systems to perform key synthetic steps under mild, aqueous conditions, thereby minimizing the environmental impact. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a powerful, reagent-free approach to C-H functionalization. acs.orgacs.org Developing an electrochemical route to this compound or its precursors could eliminate the need for stoichiometric oxidants and hazardous reagents, proceeding under environmentally benign conditions. acs.orgacs.org

| Synthetic Approach | Key Features | Future Research Goal | Potential Advantages |

|---|---|---|---|

| Traditional Friedel-Crafts | Uses chloroacetyl chloride and AlCl₃ | Replace hazardous reagents | Well-established, high yield |

| Palladium-Catalyzed Cyclization | Forms oxindole ring from anilide precursors organic-chemistry.org | Develop recyclable catalysts | High regioselectivity, functional group tolerance organic-chemistry.org |

| Biocatalysis | Uses enzymes for synthesis researchgate.net | Engineer enzymes for specific substrates | Mild conditions, high selectivity, green researchgate.net |

| Electrochemical Synthesis | Reagent-free C-H functionalization acs.org | Optimize for industrial scale-up | Avoids harsh oxidants, improved safety acs.orgacs.org |

Exploration of Novel Biological Activities for this compound Derivatives

The oxindole core is a cornerstone of many pharmacologically active agents, with derivatives exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties, among others. nih.govresearchgate.net The this compound molecule is an ideal starting point for creating diverse libraries of new chemical entities. The reactive chloroacetyl group at the C5 position allows for straightforward modification and the introduction of a wide array of functional groups.

Future research should focus on:

Derivative Synthesis and Screening: Synthesizing a broad range of derivatives by reacting the chloroacetyl moiety with various nucleophiles (e.g., amines, thiols, alcohols) to generate amino acid conjugates, dithiocarbamates, and other novel structures. nih.govnih.gov These libraries can then be screened against a wide panel of biological targets.

Targeting Drug-Resistant Pathogens: There is an urgent need for new antibiotics to combat multidrug-resistant bacteria and mycobacteria. nih.govmdpi.com Derivatives of this compound could be designed and tested for activity against critical pathogens, such as Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. mdpi.com

Kinase Inhibition for Oncology: Many successful cancer drugs, such as Sunitinib and Nintedanib, are oxindole-based tyrosine kinase inhibitors. researchgate.netnih.gov The this compound scaffold can be used to design new kinase inhibitors, potentially overcoming resistance to existing therapies.

| Derivative Class | Potential Biological Target | Therapeutic Area | Rationale |

|---|---|---|---|

| Amino Acid Conjugates | Bacterial Gyrase/Topoisomerase IV nih.gov | Antibacterials | Enhance cell uptake and target binding nih.gov |

| Piperazine (B1678402) Derivatives | Tyrosine Kinases (e.g., VEGFR, PDGFR) | Oncology | Established pharmacophore for kinase inhibition researchgate.net |

| Thiazole Conjugates | DprE1 (M. tuberculosis) mdpi.com | Antituberculars | Potential for novel mechanisms of action against TB mdpi.com |

| Spirooxindoles | Nitric Oxide Signaling Pathway | Anti-inflammatory/Analgesic | Complex 3D structures may offer high potency and selectivity |

Application in Materials Science and Advanced Technologies

While heavily explored in medicine, the oxindole scaffold also possesses intriguing electronic and photophysical properties that make it a candidate for applications in materials science. The electron-withdrawing nature of the carbonyl group and the tunable electronic properties of the aromatic ring are key features that can be exploited.

Emerging applications include:

Organic Photovoltaics: Oxindole derivatives have been successfully synthesized and used as acceptor units in D-π-A (Donor-π-Acceptor) organic sensitizers for dye-sensitized solar cells (DSSCs). The oxindole's carbonyl group can chelate to the TiO₂ surface, aiding electron injection. Future work could involve using this compound as a precursor to create novel, highly efficient dyes, with the halogen substituents providing a means to fine-tune the material's electronic energy levels.

Functional Polymers: The reactive nature of this compound allows for its potential incorporation into polymer chains, either as a pendant group or as part of the main backbone. This could lead to the development of functional materials with unique optical, electronic, or sensing properties.

Organic Electronics: The semiconductor properties of π-conjugated systems containing heterocyclic scaffolds are of great interest for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research into polymeric or small-molecule systems derived from this compound could uncover new materials for these advanced technologies.

Integration with Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of new oxindole derivatives, modern chemical synthesis is moving away from traditional batch processing towards continuous-flow and automated methods. These technologies offer enhanced safety, efficiency, and scalability.

Future directions in this area include:

Continuous-Flow Synthesis: The synthesis of oxindoles has been successfully demonstrated in continuous-flow systems, which allow for precise control over reaction parameters, leading to cleaner reactions and higher yields. This approach is particularly advantageous for handling hazardous intermediates or highly exothermic reactions safely.

Automated Platforms: Integrating flow reactors with automated robotic systems enables high-throughput synthesis and screening. Such platforms can systematically vary reactants, catalysts, and conditions to rapidly generate libraries of this compound derivatives and identify optimal synthetic protocols.

Microwave-Assisted Continuous Synthesis (MACOS): Combining flow chemistry with microwave irradiation can dramatically accelerate reaction rates, allowing for the rapid production of compounds in minutes rather than hours. This technique is ideal for the rapid optimization of reaction conditions for new derivatives.

Big Data and AI-driven Approaches in Oxindole Chemistry Research

The convergence of chemistry with artificial intelligence (AI) and big data is revolutionizing molecular design and discovery. These computational tools can analyze vast datasets to predict properties, optimize reactions, and propose novel molecular structures, significantly accelerating the research and development cycle.

Future integration of AI in research on this compound could involve:

Predictive Modeling: Using machine learning algorithms trained on existing chemical data to predict the biological activity, toxicity, and material properties of novel derivatives before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources.

De Novo Design: Employing generative AI models to design entirely new oxindole-based molecules with desired pharmacological profiles or material characteristics from scratch. These models can explore a vast chemical space to identify innovative structures that a human chemist might not conceive.

Reaction Optimization and Pathway Prediction: AI tools can predict the outcomes of chemical reactions, suggest optimal conditions, and even propose entire synthetic pathways. This can be used to refine the synthesis of this compound itself and to plan efficient routes to its complex derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-chloroacetyl-6-chlorooxindole, and what methodological challenges arise during its preparation?

- Answer : The compound is synthesized via a two-step process:

Wolff-Kishner Reduction : 6-Chloroisatin is reduced to 6-chlorooxindole under strongly basic conditions (e.g., hydrazine and NaOH) .

Friedel-Crafts Acylation : 6-Chlorooxindole reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the chloroacetyl group at the 5-position .

- Challenges : Side reactions (e.g., over-acylation or decomposition under acidic conditions) require precise control of reaction time, temperature, and catalyst stoichiometry. Solvent choice (e.g., methyl isobutyl ketone vs. aqueous conditions) impacts yield and purity .

Q. Which analytical techniques are critical for characterizing this compound, and how are they validated?

- Answer : Key techniques include:

- NMR Spectroscopy : Confirms regioselectivity of substitution (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups).

- HPLC/MS : Validates purity (>95%) and molecular weight (MW: 246.09 g/mol) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles, crystal packing).

- Validation : Reproducibility across independent syntheses and comparison with literature data (e.g., CAS registry: 26673-30-3) .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data for this compound derivatives?

- Answer : Contradictions often arise from:

- Solvent Effects : NMR shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Impurity Artifacts : Trace byproducts (e.g., unreacted 6-chlorooxindole) may skew HPLC retention times.

- Resolution : Cross-validate data using orthogonal methods (e.g., IR spectroscopy for functional groups, elemental analysis for C/H/N ratios) .

Q. What strategies optimize regioselectivity in Friedel-Crafts acylation of 6-chlorooxindole?

- Answer : Regioselectivity at the 5-position is influenced by:

- Electron-Directing Groups : The 6-chloro substituent deactivates the aromatic ring, directing electrophiles to the less hindered 5-position.

- Catalyst Choice : Lewis acids (e.g., FeCl₃ vs. AlCl₃) modulate reactivity; AlCl₃ favors mono-acylation .

- Temperature Control : Lower temperatures (0–25°C) reduce competing di-acylation .

Q. How should researchers design experiments to investigate the stability of this compound under varying pH conditions?

- Answer : A systematic approach includes:

pH-Rate Profiling : Expose the compound to buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy.

Kinetic Studies : Calculate half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots.

Degradation Product Analysis : LC-MS identifies hydrolyzed products (e.g., 6-chlorooxindole or chloroacetic acid derivatives) .

Methodological Frameworks

Q. What experimental design principles ensure reproducibility in synthesizing this compound?

- Answer : Follow these steps:

- DOE (Design of Experiments) : Vary parameters (e.g., molar ratios, solvent polarity) to identify critical factors.

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Post-Synthesis Characterization : Mandatory purity checks (e.g., melting point consistency: reported ~180–182°C) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., chloroacetyl group as an electrophilic center).

- Transition State Analysis : Predict activation barriers for SN2 vs. SN1 mechanisms.

- Validation : Compare computational results with experimental kinetics (e.g., rate constants in polar aprotic solvents) .

Data Presentation Guidelines

- Tables : Include detailed reaction conditions (e.g., Table 1: Solvent effects on Friedel-Crafts acylation yield).

- Figures : Use annotated chromatograms (HPLC) or crystallographic diagrams to highlight structural features.

- Citations : Prioritize peer-reviewed journals (e.g., Reviews in Analytical Chemistry) over commercial databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。